molecular formula C23H20N4O3 B1676084 BoNT-IN-1 CAS No. 694443-03-3

BoNT-IN-1

Numéro de catalogue B1676084
Numéro CAS: 694443-03-3
Poids moléculaire: 400.4 g/mol
Clé InChI: VXPGAZJVEWWXED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BoNT-IN-1 is a potent inhibitor of Botulinum neurotoxin A light chain (BoNTA LC) with an IC50 of 0.9 uM . It targets BoNT/A LC enzymatic activity and is highly efficient in vitro . BoNT-IN-1 also shows good properties in cell-based, as well as tissue-based assays .


Physical And Chemical Properties Analysis

BoNT-IN-1 is a solid substance with a light yellow to orange color . It is soluble in DMSO . The CAS number for BoNT-IN-1 is 694443-03-3 .

Applications De Recherche Scientifique

1. Therapeutic Applications in Various Medical Conditions

BoNT has been extensively studied for its therapeutic applications in a variety of medical conditions. It is known for causing flaccid paralysis by interfering with vesicle fusion and neurotransmitter release in neuronal cells. Its use has been approved for treating conditions like strabismus, blepharospam, hemificial spasm, cervical dystonia, glabellar facial lines, axillary hyperhidrosis, chronic migraine, and for cosmetic uses. The toxin's efficacy, longevity of action, and safety profile have led to its empirical use in ophthalmological, gastrointestinal, urological, orthopedic, dermatological, secretory, and painful disorders (Chen, 2012).

2. Advancements in Pain Therapy

BoNT has been recognized for its potential in pain therapy. Its ability to reduce the release of glutamate, substance P, and calcitonin gene-related peptide from the peripheral terminals of afferent neurons and neurotropins from the urothelium has been documented. This has opened avenues for its use in various pain-related treatments (Wein, 2019).

3. Neuroscience Research and Mechanism of Action

BoNT has significantly contributed to the understanding of neuronal transport and protein-protein interactions in neuroscience. The study of its molecular structure and biologic mechanism of action has provided insights into general principles of neuroscience, leading to more basic science studies (Pirazzini et al., 2017).

4. Potential in Treating Neurodegenerative Disorders

Research has expanded BoNT's use beyond its role as a muscle relaxant and peripheral drug to potential applications in treating neurodegenerative disorders. This includes its use in movement disorders, offering therapeutic benefits in conditions like dystonia, bruxism, tremors, tics, myoclonus, restless legs syndrome, tardive dyskinesia, and symptoms associated with Parkinson’s disease (Anandan & Jankovic, 2021).

5. Use in Orofacial Clinical Practice

Controlled clinical trials have demonstrated BoNT's efficiency in orofacial pathologies such as bruxism, facial paralysis, temporomandibular joint disorders, neuropathic pain, sialorrhea, dystonia, and more. Its antinociceptive effect on sensory nerve endings and its transportation axonally to the central nervous system make it a powerful tool in dentistry and orofacial treatments (Serrera-Figallo et al., 2020).

6. Emerging Clinical Applications

Recent years have seen novel indications for BoNT in fieldslike pain, migraine, overactive bladder, osteoarthritis, and wound healing. The understanding of its effects beyond the injection site suggests potential for disease-tailored BoNT therapies. Challenges in pharmaceutical development, such as liquid and slow-release formulations and innovative delivery methods, are being addressed to enhance its clinical utility (Fonfria et al., 2018).

7. Botulinum Toxin in Laboratory and Bedside Applications

The clinical use of BoNT has paralleled advances in scientific understanding of neurotoxin structure and function. This synergy between clinical applications and laboratory discoveries ensures that advances in the laboratory translate into clinical benefits. The dialogue between clinicians and scientists is vital for harnessing BoNT's full potential in treating a wide range of clinical settings (Foster et al., 2006).

8. BoNT in Dermatology and Cosmetic Applications

BoNT's effects on human dermal fibroblasts have been studied to understand its potential in dermatological applications. Studies show that BoNT can stimulate collagen production and prevent collagen degradation, indicating its utility in remodeling dermal tissues and aging skin (Oh et al., 2012).

Orientations Futures

BoNT-IN-1, like other Botulinum neurotoxins, has potential therapeutic applications. There is ongoing research to understand the central effects of these toxins in conditions like Parkinson’s disease . Additionally, there is interest in understanding the unique pharmacological and clinical profiles of different Botulinum neurotoxins, which could lead to the development of new therapeutics .

Propriétés

IUPAC Name

2-methyl-7-[[(4-methylpyridin-2-yl)amino]-(2-nitrophenyl)methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-14-11-12-24-20(13-14)26-22(17-5-3-4-6-19(17)27(29)30)18-10-9-16-8-7-15(2)25-21(16)23(18)28/h3-13,22,28H,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPGAZJVEWWXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=C4[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BoNT-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BoNT-IN-1
Reactant of Route 2
BoNT-IN-1
Reactant of Route 3
BoNT-IN-1
Reactant of Route 4
BoNT-IN-1
Reactant of Route 5
BoNT-IN-1
Reactant of Route 6
BoNT-IN-1

Citations

For This Compound
6
Citations
SO Mittal, A Lenka, J Jankovic - Parkinsonism & Related Disorders, 2019 - Elsevier
… [60] injected BoNT in 1–3 muscles with 10–12.5 units/muscle based on the muscle activity in four patients with PWT and all patients had moderate to marked improvement in symptoms. …
Number of citations: 42 www.sciencedirect.com
R Kandhari, I Kaur, J Gupta… - Journal of cutaneous and …, 2022 - ncbi.nlm.nih.gov
… 28 U of BoNT in 1-mL solution is used (1–3 syringes) up to the platysmal fibers attached to the masseter. The dilution may vary in patients with thin necks (20 U/mL) and visibly thicker …
Number of citations: 6 www.ncbi.nlm.nih.gov
R Gerwin - Current pain and headache reports, 2012 - Springer
This is a review of literature relevant to the treatment of myofascial pain syndrome by botulinum injections. The objective is to critically review the studies to see if they are appropriately …
Number of citations: 53 link.springer.com
C Brown - 2022 - search.proquest.com
… Forty patients with bilateral RP secondary to scleroderma (25 with limited, 15 with diffuse) were given BoNT in 1 randomly selected hand and sterile saline in the other hand as control …
Number of citations: 0 search.proquest.com
K TİTİRİNLİ, İD KOÇYİĞİT, ME ÖNDER… - ADO Klinik Bilimler …, 2013 - dergipark.org.tr
… Her ne kadar literatürde, sulandırılan BoNT’in 1 ay boyunca buzdolabında saklanması koşuluyla etkisinde belirgin azalma olmadığına dair bilgiler olsa da, ilacın etkinliğinin bu durumda …
Number of citations: 1 dergipark.org.tr
OD Dalkarov, IS Shapiro, RT Tyapaev - 1983 - cds.cern.ch
I. QL3; t£ 70 d § _0 i § _o Q It is known that the annihilation of nnnsziativistic antipro~ tons takes place at the distances of the order of their oomgton Invelonétha and thsrefore is …
Number of citations: 2 cds.cern.ch

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.